molecular formula C10H11N3O B13768038 N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

Cat. No.: B13768038
M. Wt: 189.21 g/mol
InChI Key: JMGJGTZZTCPQTR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N,N-dimethylbenzimidazole-1-carboxamide

InChI

InChI=1S/C10H11N3O/c1-12(2)10(14)13-7-11-8-5-3-4-6-9(8)13/h3-7H,1-2H3

InChI Key

JMGJGTZZTCPQTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=NC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-Dimethylcarbamoylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 1-dimethylcarbamoylbenzimidazole , a specialized heterocyclic compound used primarily as a chemical intermediate and carbamoyl transfer reagent.

Identity, Synthesis, and Chemical Utility

Part 1: Nomenclature & Synonyms (Core Directive)

The compound 1-dimethylcarbamoylbenzimidazole is a urea derivative of benzimidazole. Unlike common pharmaceutical trade names, its nomenclature is strictly systematic, reflecting its role as a research chemical and intermediate.

Below is the authoritative list of synonyms and identifiers used in chemical databases and literature.

Table 1: Synonyms and Identifiers
CategorySynonym / IdentifierContext
IUPAC Name N,N-Dimethyl-1H-benzimidazole-1-carboxamide Official systematic name used in patents and registries.
Chemical Name 1-(Dimethylcarbamoyl)benzimidazoleDescribes the substitution at the N1 position.
Alternative Chemical Benzimidazole-1-carboxylic acid dimethylamideEmphasizes the carboxylic acid amide derivative structure.
Inverted Name (Benzimidazol-1-yl)-N,N-dimethylmethanamideLess common, used in specific indexing systems.
Structural Class N-Acylbenzimidazole derivativeBroad classification for reactivity studies.
CAS Registry Number 5326-26-1 (Verify in specific database)Note: While specific CAS numbers vary by substitution patterns, this format follows the N-carbamoyl benzimidazole class.

Critical Distinction: Do not confuse this compound with Benomyl (Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate) or Carbendazim (Methyl 2-benzimidazolecarbamate). While structurally related, 1-dimethylcarbamoylbenzimidazole lacks the carbamate group at the C2 position and possesses a dimethyl (rather than butyl) substitution on the carbamoyl nitrogen.

Part 2: Chemical Structure & Properties[1]

Structural Analysis

The molecule consists of a benzimidazole core where the acidic proton on the pyrrole-like nitrogen (N1) is replaced by a dimethylcarbamoyl group [–C(=O)N(CH₃)₂].

  • Core Scaffold: Benzimidazole (bicyclic aromatic heterocycle).

  • Functional Group: Dimethylurea moiety attached to N1.

  • Reactivity: The N1-Carbonyl bond is electronically activated by the benzimidazole ring, making the dimethylcarbamoyl group susceptible to nucleophilic attack. This property allows the molecule to function as a carbamoyl transfer reagent .

Predicted Physicochemical Properties[2][3]
  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.21 g/mol

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile, Dichloromethane). Sparingly soluble in water due to lipophilicity.

  • Stability: Hydrolytically unstable in strong acids or bases, reverting to benzimidazole and dimethylamine/CO₂.

Part 3: Synthesis Protocol

Methodology: N-Carbamoylation of Benzimidazole

Objective: Synthesize 1-dimethylcarbamoylbenzimidazole via nucleophilic substitution using dimethylcarbamoyl chloride.

Reagents:

  • 1H-Benzimidazole (1.0 eq)[1]

  • Dimethylcarbamoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq) - Base catalyst

  • Dichloromethane (DCM) or Acetonitrile (MeCN) - Solvent

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (11 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting benzimidazole spot (polar) should disappear, replaced by a less polar product spot.

  • Workup:

    • Quench the reaction with water (20 mL).

    • Extract the organic layer with DCM (2 x 20 mL).

    • Wash the combined organics with saturated NaHCO₃ followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, gradient elution) if necessary.

Part 4: Mechanism & Reactivity Pathways

The utility of 1-dimethylcarbamoylbenzimidazole lies in its ability to act as a "masked" isocyanate or an active amide. The benzimidazole acts as a good leaving group (pKa ~12.8 for the conjugate acid), facilitating the transfer of the carbamoyl group to other nucleophiles (e.g., alcohols, amines).

Visualization: Synthesis and Reactivity Pathway

G Figure 1: Synthesis and Reactivity Pathway of 1-Dimethylcarbamoylbenzimidazole Benzimidazole 1H-Benzimidazole (Nucleophile) Intermediate Tetrahedral Intermediate Benzimidazole->Intermediate + Base (TEA) Nucleophilic Attack DMC_Chloride Dimethylcarbamoyl Chloride DMC_Chloride->Intermediate Product 1-Dimethylcarbamoyl- benzimidazole Intermediate->Product - Cl⁻ Elimination Target Carbamoylated Nucleophile (R-O-CONMe2) Product->Target + R-OH / R-NH2 (Carbamoyl Transfer)

Figure 1: The synthesis involves nucleophilic attack of benzimidazole on the acid chloride. The resulting product can further react as a carbamoyl transfer agent.

Part 5: Applications

Organic Synthesis (Carbamoyl Transfer)

Similar to 1,1'-Carbonyldiimidazole (CDI), this compound can be used to transfer the dimethylcarbamoyl group to alcohols or amines under mild conditions. The benzimidazole moiety serves as a leaving group, which is less reactive than imidazole (in CDI) but offers higher stability for handling.

Biological Research (Cholinesterase Inhibition)

Carbamate derivatives are classical inhibitors of acetylcholinesterase (AChE). The dimethylcarbamoyl group can carbamoylate the serine residue in the active site of AChE.

  • Mechanism: The enzyme attacks the carbonyl carbon, releasing benzimidazole and forming a carbamoylated enzyme intermediate. This inhibits the enzyme's ability to hydrolyze acetylcholine.

  • Research Use: Used as a probe to study structure-activity relationships (SAR) of non-covalent vs. covalent inhibitors.

Agrochemical Analog Development

Researchers utilize this scaffold to develop novel fungicides. By modifying the substituents on the benzimidazole ring (e.g., adding a carbamate at C2), scientists create analogs of Benomyl to overcome resistance in fungal strains.

Part 6: Safety & References

Safety Precautions
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Handling: dimethylcarbamoyl chloride (precursor) is a suspected carcinogen and potent lachrymator. All synthesis must be performed in a fume hood.

  • Stability: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References
  • Preparation of Benzimidazoles. Organic Chemistry Portal. Detailed methodologies for N-substitution of benzimidazoles. Link

  • Synthesis of 1-dimethylcarbamoyl-4-methyl-imidazole. PrepChem. Analogous synthesis protocol demonstrating the reaction of imidazoles with dimethylcarbamoyl chloride. Link

  • Benzimidazole Chemistry & Pharmacology. Sigma-Aldrich Technical Library. Structural data and reactivity profiles for benzimidazole derivatives. Link

  • Carbamate Pesticides: Chemistry and Toxicology. National Institutes of Health (NIH). Context on the mechanism of carbamoylating agents in biological systems. Link

Sources

An In-depth Technical Guide to N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While a dedicated PubChem entry for this specific molecule is not currently available, this document consolidates established synthetic methodologies for analogous structures and employs computational predictions to delineate its physicochemical properties and potential biological relevance. The core objective is to furnish a scientifically grounded resource that empowers researchers to synthesize, characterize, and explore the therapeutic utility of this novel benzimidazole derivative.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of biologically active compounds, including the natural product vitamin B12.[3] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of numerous drugs with diverse therapeutic applications, such as anticancer, antiviral, antimicrobial, and antihypertensive agents.[1][3] The introduction of a carboxamide moiety, particularly at the N-1 position of the imidazole ring, can significantly modulate the compound's physicochemical properties and biological activity, making N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide a compelling target for investigation.

Physicochemical and Structural Identifiers

As N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide is not yet cataloged in major chemical databases, its PubChem CID and InChIKey are not established. However, based on its chemical structure, we can generate these identifiers.

Table 1: Predicted Identifiers for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

IdentifierPredicted Value
Molecular Formula C10H11N3O
IUPAC Name N,N-dimethyl-1H-benzimidazole-1-carboxamide
InChI InChI=1S/C10H11N3O/c1-12(2)10(14)13-8-6-4-3-5-7(6)11-9-13/h3-5,8-9H,1-2H3
InChIKey (A unique InChIKey would be generated upon database submission)
Canonical SMILES CN(C)C(=O)N1C2=CC=CC=C2N=C1
Molecular Weight 189.22 g/mol

Note: These identifiers are predicted and subject to confirmation upon synthesis and database registration.

Synthetic Strategy and Experimental Protocol

The synthesis of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide can be logically approached through a two-step sequence: the formation of the benzimidazole core followed by N-acylation with dimethylcarbamoyl chloride. This strategy is supported by established methodologies for the synthesis of benzimidazoles and the N-functionalization of imidazole rings.[4][5]

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of 1H-benzo[d]imidazole, which is then reacted with N,N-dimethylcarbamoyl chloride in the presence of a suitable base to yield the target compound.

Synthetic_Pathway reactant1 o-Phenylenediamine intermediate 1H-Benzo[d]imidazole reactant1->intermediate Step 1: Condensation reactant2 Formic Acid reactant2->intermediate product N,N-Dimethyl-1H-benzo[d]imidazole- 1-carboxamide intermediate->product Step 2: N-Acylation reactant3 N,N-Dimethylcarbamoyl Chloride reactant3->product

Caption: Proposed two-step synthesis of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1H-Benzo[d]imidazole

This procedure is a well-established method for the synthesis of the unsubstituted benzimidazole core.[4]

  • Materials: o-Phenylenediamine, Formic acid (98-100%), 4 M Hydrochloric acid.

  • Procedure:

    • In a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol, 10.8 g).

    • To this, add formic acid (0.11 mol, 4.6 mL) and 4 M hydrochloric acid (20 mL).

    • Heat the mixture under reflux for 2 hours.

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution until the solution is alkaline (pH ~8-9), which will cause the product to precipitate.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water to obtain pure 1H-benzo[d]imidazole.

    • Dry the product in a desiccator. The expected yield is typically high.

Step 2: Synthesis of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

This step involves the N-acylation of the pre-formed benzimidazole ring, a method adapted from the N-acylation of imidazoles.[5]

  • Materials: 1H-Benzo[d]imidazole, N,N-Dimethylcarbamoyl chloride, Triethylamine, Anhydrous acetonitrile.

  • Procedure:

    • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1H-benzo[d]imidazole (0.05 mol, 5.9 g) in anhydrous acetonitrile (50 mL).

    • Add triethylamine (0.06 mol, 8.4 mL) to the solution and stir for 10 minutes at room temperature.

    • Slowly add N,N-dimethylcarbamoyl chloride (0.055 mol, 5.1 mL) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide.

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Table 2: Predicted Analytical Data for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

TechniquePredicted Observations
¹H NMR Aromatic protons of the benzimidazole ring (approx. δ 7.2-8.2 ppm), singlet for the N-CH proton (approx. δ 8.3 ppm), and two singlets for the N,N-dimethyl groups (approx. δ 3.0-3.2 ppm).
¹³C NMR Aromatic carbons (approx. δ 110-150 ppm), the C2 carbon of the benzimidazole ring (approx. δ 143 ppm), the carbonyl carbon (approx. δ 165 ppm), and the N,N-dimethyl carbons (approx. δ 37 ppm).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 189. A characteristic fragmentation pattern would involve the loss of the dimethylcarbamoyl group.
Infrared (IR) C=O stretching vibration of the amide (approx. 1680-1700 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Note: These are predicted values and require experimental verification.

Biological Significance and Potential Applications

The benzimidazole carboxamide scaffold is a cornerstone in the development of various therapeutic agents.[3][6] The incorporation of the N,N-dimethylcarboxamide group at the N-1 position is anticipated to enhance the drug-like properties of the molecule, potentially improving its solubility, metabolic stability, and cell permeability.

Potential Therapeutic Targets
  • Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[7] The N,N-dimethylcarboxamide moiety could influence interactions with biological targets.

  • PARP-1 Inhibition: Benzimidazole carboxamides have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[6][8] PARP-1 inhibitors are a promising class of anticancer drugs, particularly for cancers with BRCA mutations.

  • 5-HT4 Receptor Ligands: Certain benzimidazole-1-carboxamides have shown affinity for the 5-HT4 receptor, suggesting potential applications in treating gastrointestinal disorders and cognitive impairments.[4]

  • Antimicrobial and Antiviral Activity: The benzimidazole core is known for its broad-spectrum antimicrobial and antiviral properties.[1][2]

Biological_Applications core N,N-Dimethyl-1H-benzo[d]imidazole- 1-carboxamide app1 Anticancer core->app1 app2 PARP-1 Inhibition core->app2 app3 5-HT4 Receptor Modulation core->app3 app4 Antimicrobial/ Antiviral core->app4

Caption: Potential therapeutic applications of the N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide scaffold.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis, characterization, and exploration of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical properties and the known biological activities of related benzimidazole carboxamides strongly suggest that this novel compound is a promising candidate for further investigation in drug discovery and development. Future research should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic and crystallographic characterization, and in-depth biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

References

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. [Link]

  • Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. (n.d.). ResearchGate. [Link]

  • 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure−Affinity and Structure−Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives. (n.d.). ACS Publications. [Link]

  • A Brief Review of The Biological Activities of Benzimidazole Derivatives. (n.d.). IJSART. [Link]

  • Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (n.d.). J-Stage. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (2023). PubMed. [Link]

  • Dimethylcarbamoyl chloride. (n.d.). Wikipedia. [Link]

  • Synthesis of 1-dimethylcarbamoyl-4-methyl-imidazole. (n.d.). PrepChem.com. [Link]

Sources

Methodological & Application

Application Note: Reaction Conditions for Carbamoylation of Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the carbamoylation of benzimidazole scaffolds, a critical transformation in the synthesis of anthelmintics, anticancer agents (e.g., microtubule inhibitors), and GPCR modulators.

Introduction & Strategic Importance

The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry. Carbamoylation—the introduction of a urea [


] or carbamate [

] motif—is pivotal for modulating lipophilicity (LogP), metabolic stability, and hydrogen-bond donor/acceptor profiles.

There are two distinct sites for carbamoylation on the benzimidazole core:

  • N1-Carbamoylation: Modification of the ring nitrogen. This is often reversible (labile to hydrolysis) but crucial for prodrug design or specific receptor binding.

  • Exocyclic N-Carbamoylation (on 2-amino group): Modification of the exocyclic amine in 2-aminobenzimidazoles. This yields the stable "benzimidazole carbamate" class (e.g., Albendazole, Mebendazole).

This guide focuses on N1-ring carbamoylation and exocyclic functionalization , providing distinct protocols for each.

Mechanistic Pathways & Regioselectivity[1]

The Tautomerism Challenge

Benzimidazoles exist as tautomers (


). In unsubstituted benzimidazoles, these positions are equivalent. However, in 5-substituted benzimidazoles , carbamoylation yields a mixture of 1,5-  and 1,6-isomers .
  • Steric Control: Bulky substituents at C4 will direct carbamoylation to the distal N1 (yielding the 1,6-isomer).

  • Electronic Control: Electron-withdrawing groups at C5 generally increase the acidity of the N1-H, often favoring the 1,5-isomer under thermodynamic control, though kinetic mixtures are common.

Reaction Mechanism (Graphviz)

CarbamoylationMechanism cluster_regio Regioselectivity (5-Substituted) Start Benzimidazole (Nu) Deprot Benzimidazolide Anion Start->Deprot Proton Transfer Base Base (B:) Base->Deprot TS Tetrahedral Intermediate Deprot->TS Nucleophilic Attack Iso15 1,5-Isomer Deprot->Iso15 Path A Iso16 1,6-Isomer Deprot->Iso16 Path B Electrophile Electrophile (R-N=C=O or R2N-CO-Cl) Electrophile->TS Product N-Carbamoyl Benzimidazole TS->Product Elimination (Cl-) or Protonation

Figure 1: General mechanism for base-mediated N-carbamoylation showing the divergence for substituted substrates.

Reagent Selection Guide

Reagent ClassReactivityAtom EconomyByproductsRecommended Use Case
Isocyanates (

)
High100%None (Proton transfer)Synthesis of N1-ureas . Best for simple alkyl/aryl substituents.
Carbamoyl Chlorides (

)
ModerateModerateHCl (requires base scavenger)Synthesis of N,N-disubstituted ureas . Essential when the "R" group is complex or secondary.
Carbonyldiimidazole (CDI) HighModerateImidazole"Green" alternative. Use when isocyanates are unavailable or hazardous. One-pot activation of amines.[1]
Chloroformates (

)
HighModerateHClSynthesis of N1-carbamates (prodrugs) or 2-carbamates (via rearrangement).

Detailed Experimental Protocols

Protocol A: N1-Carbamoylation using Isocyanates (High Yield)

Best for: Creating mono-substituted urea derivatives at the N1 position.

Reagents:

  • Substrate: Benzimidazole derivative (1.0 equiv)[2][3]

  • Electrophile: Alkyl/Aryl Isocyanate (1.1 – 1.2 equiv)

  • Catalyst: Triethylamine (TEA) or DABCO (0.1 – 0.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the benzimidazole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add TEA (0.2 mmol). Note: While the reaction can proceed without base, catalytic base accelerates the nucleophilic attack.

  • Addition: Add the isocyanate (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • If the product precipitates: Filter and wash with cold ether (High purity).

    • If soluble: Wash with water (2x), brine (1x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography due to the potential instability of N1-ureas on silica gel.

Protocol B: N1-Carbamoylation using Carbamoyl Chlorides

Best for: Introducing N,N-dialkyl urea motifs.

Reagents:

  • Substrate: Benzimidazole (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv) OR

    
     (2.0 equiv)
    
  • Electrophile: Carbamoyl Chloride (1.1 equiv)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step:

  • Deprotonation: Suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0°C. Add the benzimidazole (1.0 mmol) solution dropwise. Stir for 30 min at 0°C until

    
     evolution ceases.
    
    • Alternative: For acid-sensitive substrates, use

      
       in DMF at 80°C.
      
  • Addition: Add the carbamoyl chloride (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Critical Check: If conversion is low, heat to 60°C.

  • Quench: Carefully add ice water to quench excess NaH.

  • Extraction: Extract with EtOAc (3x). Wash organic layer extensively with water (to remove DMF) and brine.

  • Purification: Flash column chromatography (Neutral Alumina is often safer than Silica for N-acyl benzimidazoles).

Protocol C: The "Green" CDI Method (Isocyanate-Free)

Best for: Safety-critical environments avoiding phosgene derivatives.

Step-by-Step:

  • Activation: Dissolve the amine (side chain precursor,

    
    ) (1.0 equiv) in DCM. Add Carbonyldiimidazole (CDI) (1.1 equiv).[4] Stir for 1 hour at RT.
    
    • Observation:

      
       gas evolution indicates formation of the intermediate carbamoylimidazole.
      
  • Coupling: Add the benzimidazole substrate (1.0 equiv) and TEA (1.0 equiv).

  • Reaction: Reflux (40°C for DCM) for 12 hours. The benzimidazole anion displaces the imidazole leaving group.

Optimization & Troubleshooting Guide

Parameter Screening Matrix
ParameterCondition A (Standard)Condition B (For Low Reactivity)Condition C (For Regioselectivity)
Solvent DCM or THF (RT)DMF or DMSO (High Temp)Toluene (Non-polar favors 1,6-isomer)
Base TEA or DIPEANaH or t-BuOKDMAP (Catalytic)
Temp 0°C

RT
60°C - 100°C-78°C

RT
Troubleshooting Common Issues

Issue 1: Hydrolysis on Silica Gel

  • Symptom:[5][4][6][7][8] Product decomposes back to starting material during column chromatography.

  • Cause: The N1-carbonyl bond is labile, especially in acidic media (silica is slightly acidic).

  • Solution: Pre-treat silica gel with 1% Triethylamine in Hexane. Use Neutral Alumina. Or, rely on crystallization.[9]

Issue 2: Poor Regioselectivity (Mixture of Isomers)

  • Symptom:[5][4][6][7][8] 1:1 mixture of 1,5- and 1,6-substituted products.

  • Solution: Use a bulkier solvent (t-Amyl alcohol) or lower temperature (-78°C). Alternatively, synthesize the 1,2-diaminobenzene precursor with the correct substitution before cyclizing, rather than carbamoylating the final ring.

Issue 3: Low Conversion with 2-Aminobenzimidazoles

  • Cause: The exocyclic amine is less nucleophilic due to resonance with the ring.

  • Solution: Use the "Methyl Carbamate" method : Reflux 2-aminobenzimidazole with dimethyl carbonate or a chloroformate in the presence of a strong base to force the reaction.

References

  • Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones.[10] The Journal of Organic Chemistry.[4] Link

  • Kus, C., & Altanlar, N. (2003). Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity.[11] Turkish Journal of Chemistry. Link

  • Norberto, F. P., et al. (2006). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. Link

  • Duspara, P. A., et al. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent.[4] The Journal of Organic Chemistry.[4] Link

  • Laha, J. K., et al. (2022). Reactions of ortho-substituted anilines and arylglyoxylic acids.[1] The Journal of Organic Chemistry.[4] Link

Sources

Troubleshooting & Optimization

Improving yield of benzimidazole carbamoylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield in Benzimidazole Carbamoylation Reactions

Executive Summary

This guide addresses the technical challenges in synthesizing benzimidazole-2-carbamates (e.g., Albendazole, Mebendazole precursors) and the N-carbamoylation of the benzimidazole core. Low yields in these reactions are frequently caused by three converging failure modes: competitive N1-acylation (regioselectivity), hydrolytic instability of the carbamate moiety, and suboptimal pH control during cyclization.

The following protocols and troubleshooting frameworks are derived from industrial optimization studies and mechanistic analysis.

Part 1: Core Reaction Architectures

There are two distinct "carbamoylation" pathways.[1] Identify your specific workflow below to select the correct troubleshooting logic.

PathwayTarget ProductPrimary ReagentsCommon Yield Issues
A. Cyclization-Carbamoylation Benzimidazole-2-carbamates (Bioactive core)o-Phenylenediamine + Methyl cyanocarbamate (or S-methylisothiourea)Incomplete cyclization, desulfurization failure, hydrolysis.[2]
B. Direct N-Functionalization N1-Carbamoyl Benzimidazoles (Prodrugs/Protecting groups)Benzimidazole + Carbamoyl chloride / IsocyanateReversibility, moisture sensitivity, N1 vs. N3 competition.

Part 2: Critical Process Parameters (The "Why")

The pH-Yield Dependency (Pathway A)

In the synthesis of benzimidazole-2-carbamates via the methyl cyanocarbamate route , pH is the master variable.

  • The Trap: If pH drops < 3 during the addition of the cyano-intermediate, the amine protonates, halting nucleophilic attack.[2] If pH > 5 during ring closure, the rate of cyclization slows, allowing side reactions (dimerization) to dominate.

  • The Fix: Maintain a strict pH 3.0–3.5 window during the acid-catalyzed cyclization. Use a buffered system or automated dosing if possible.

The Regioselectivity Paradox (Pathway B)

When reacting 2-aminobenzimidazole with alkyl chloroformates, the kinetic product is often the N1-acylated species, not the desired C2-carbamate.[2]

  • The Mechanism: The ring nitrogen (N1) is more nucleophilic than the exocyclic amine (C2-NH2) under neutral conditions.

  • The Fix: Thermodynamic equilibration. Heating the N1-acylated intermediate (often isolated as a transient species) induces a rearrangement to the more stable 2-carbamate form.

Part 3: Troubleshooting Guide & FAQs

Scenario A: Low Yield in Benzimidazole-2-Carbamate Synthesis

Q: I am using the S-methylisothiourea method, but my yield is stuck at 40-50%. What is consuming my starting material? A: The culprit is likely incomplete desulfurization or hydrolysis .

  • Diagnosis: Check the smell. A strong mercaptan smell persists if methyl mercaptan isn't being effectively purged, driving the equilibrium backward.[2]

  • Solution:

    • Reflux Vigour: Ensure vigorous reflux to strip the byproduct (CH₃SH) from the solution.

    • Catalyst: Add Sodium Thiosulfate (catalytic amount). It acts as a sulfur scavenger and phase transfer agent, facilitating the ring closure.[2]

    • pH Adjustment: Ensure the reaction mixture is neutralized (pH 7) before cooling to precipitate the product. Acidic workups solubilize the benzimidazole, losing it in the filtrate.

Q: My product is a sticky, dark gum instead of a solid. How do I fix this? A: This indicates oxidative polymerization of the o-phenylenediamine (OPD) starting material.

  • Prevention:

    • Fresh Reagents: OPD oxidizes rapidly in air. Recrystallize dark OPD precursors using sodium dithionite before use.

    • Inert Atmosphere: Run the condensation step under Nitrogen or Argon.[3]

    • Solvent Switch: If using ethanol, switch to Methanol/Water (1:1) . The product is less soluble in water, promoting cleaner precipitation.

Scenario B: Issues with Direct N-Carbamoylation

Q: The carbamoyl chloride reagent hydrolyzes before reacting. How can I drive the reaction to completion? A: Carbamoyl chlorides are moisture-sensitive.[2]

  • Protocol Adjustment:

    • Base Selection: Use Sodium Hydride (NaH) in dry THF or DMF for irreversible deprotonation of the benzimidazole NH. This creates a potent benzimidazolide anion that reacts instantly.

    • Order of Addition: Add the base first, stir for 30 mins to ensure deprotonation (watch for H₂ evolution cessation), then add the carbamoyl chloride dropwise at 0°C.

Part 4: Optimized Experimental Workflow (Pathway A)

Protocol: Synthesis of Methyl Benzimidazole-2-ylcarbamate (Cyanamide Route) This route avoids the noxious mercaptan byproducts of the isothiourea method.

Step 1: Preparation of Methyl Cyanocarbamate

  • Dissolve Cyanamide (1.0 eq) in water.

  • Simultaneously add Methyl Chloroformate (1.1 eq) and NaOH (50% aq) to the solution at 10–15°C .

  • CRITICAL: Maintain pH between 7.5 – 8.0 during addition.

  • Stir for 2 hours. Result: Sodium salt of methyl cyanocarbamate.

Step 2: Condensation & Cyclization

  • Add o-Phenylenediamine (1.0 eq) to the mixture.

  • Heat to 80–85°C .

  • Slowly add HCl (35%) to adjust and maintain pH at 3.0 – 3.5 .

    • Note: The acid catalyzes the protonation of the nitrile nitrogen, activating it for nucleophilic attack by the diamine.

  • Reflux for 3 hours.

  • Workup: Cool to room temperature. Neutralize to pH 7.0 with NaOH. Filter the white precipitate. Wash with cold methanol.

Expected Yield: >85% Purity: >98% (HPLC)

Part 5: Mechanistic Visualization

The following diagram illustrates the critical "Rearrangement" pathway often missed in direct acylation attempts, and the Cyanamide route logic.

BenzimidazoleCarbamoylation Start o-Phenylenediamine Inter1 N-(2-Aminoaryl) thiourea Start->Inter1 Isothiourea Route Inter2 N-Acylated Intermediate (Kinetic) Start->Inter2 Chloroformate Route (Kinetic Trap) Product Benzimidazole-2-carbamate (Thermodynamic) Start->Product Cyanamide Route (Direct Cyclization) Inter1->Product Cyclization (-CH3SH) Inter2->Product Rearrangement (Heat/Base) ReagentA Methyl Cyanocarbamate (pH 3.5, Heat) ReagentB Methyl Chloroformate (Direct Acylation)

Figure 1: Mechanistic pathways for Benzimidazole-2-carbamate synthesis. The Green path (Cyanamide) is preferred for high yield. The Red node represents the kinetic trap in direct acylation.

Part 6: Quantitative Comparison of Methods

MethodTypical YieldAtom EconomyKey ImpuritySuitability
S-Methylisothiourea 60-75%LowMethyl Mercaptan (Toxic)Lab Scale
Methyl Cyanocarbamate 85-95% HighSodium ChlorideIndustrial/Pharma
Direct Chloroformate 40-60%MediumN1-Acylated IsomersSpecific Analogs

References

  • Title: A novel preparation method of albendazole (CN108892643B).
  • Kinetics of Benzimidazole Carbamate Hydrolysis Title: Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Source: SciELO / J. Braz. Chem. Soc. URL:[Link][4]

  • Optimization of Benzimidazole-2-Carboxylates Title: Facile Preparation of Substituted Benzimidazole-2-Carboxylates.[2] Source: Heterocycles (Clockss). URL:[Link] (Note: Direct deep link to PDF often expires; referenced via Source 1.8 context).

  • Title: Process for the preparation of 2-benzimidazole carbamates (US4152522A).

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Troubleshooting solubility issues of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This guide follows a logical, question-and-answer format to address common issues systematically.

Compound Profile: N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

To effectively troubleshoot solubility, we must first understand the physicochemical characteristics of the molecule. While extensive experimental data for this specific compound is not widely published, we can infer its properties from its structure, which consists of a benzimidazole core functionalized with an N,N-dimethylcarboxamide group.

  • Structure: A planar benzimidazole ring system, which is inherently hydrophobic, linked to a polar, aprotic N,N-dimethylcarboxamide group.

  • Inferred Lipophilicity (LogP): The fused benzene ring contributes significantly to its non-polar character. The dimethylcarboxamide group, while polar, does not fully counteract the hydrophobicity of the large ring system. This suggests the molecule is lipophilic and will have a positive LogP value, indicating poor water solubility.

  • Potential for Ionization (pKa): The benzimidazole ring is amphoteric. The nitrogen atom in the imidazole ring is weakly basic (estimated pKa ~5-6), meaning it can be protonated in acidic conditions. The N-H proton of the imidazole ring is very weakly acidic (estimated pKa > 12). The carboxamide group is generally considered neutral. This dual nature provides an opportunity for pH-dependent solubility modification.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've added my N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide powder to water/buffer, and it won't dissolve. Why is it so poorly soluble?

Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure. The benzimidazole core is a large, relatively non-polar aromatic system. In an aqueous environment, water molecules are highly ordered and form strong hydrogen bonds with each other. A non-polar solute like your compound disrupts this network, which is energetically unfavorable, causing the compound to aggregate and resist dissolution.

While the N,N-dimethylcarboxamide group adds some polarity, its influence is insufficient to overcome the hydrophobicity of the large benzimidazole scaffold. Therefore, low intrinsic solubility in neutral aqueous media is expected.

Q2: What are the initial, simple physical methods I can try to get my compound into solution?

Answer: Before moving to chemical modifications of the solvent, simple physical methods can sometimes be effective, especially for preparing supersaturated solutions for immediate use.

  • Vortexing and Sonication: These methods apply mechanical energy to break down compound aggregates, increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[3] Sonication is particularly effective at disrupting small particles.

  • Heating: Gently warming the solution can increase the kinetic energy of both the solvent and solute molecules, which can help overcome the energy barrier for dissolution. However, this comes with a critical warning:

    • Risk of Degradation: Always verify the thermal stability of your compound. Heat can cause chemical degradation.

    • Precipitation on Cooling: The compound will likely precipitate out of solution as it cools to room or physiological temperatures. This method is only suitable if the solution will be used immediately at an elevated temperature.

Q3: Can I use pH adjustment to improve the solubility of my compound?

Answer: Yes, pH modification is one of the most effective and widely used techniques for solubilizing ionizable compounds.[][5][6] Given the benzimidazole core's weakly basic nitrogen, adjusting the pH of your aqueous medium may significantly enhance solubility.

The Causality: By lowering the pH to a value approximately 1-2 units below the compound's basic pKa (~5-6), you protonate the basic nitrogen atom. This introduces a positive charge onto the molecule, creating a salt form. The resulting ion-dipole interactions between the charged compound and polar water molecules are much stronger and more energetically favorable than the interactions of the neutral molecule, leading to a dramatic increase in solubility.[1]

Experimental Protocol: pH-Based Solubility Screening

  • Prepare Buffers: Make a series of buffers with pH values ranging from 2 to 7. Common buffer systems include citrate (pH 2-6) and phosphate (pH 6-8).

  • Dispense Compound: Add a small, known amount of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide to a fixed volume of each buffer in separate vials (e.g., 1 mg in 1 mL).

  • Equilibrate: Agitate the vials (vortex, sonicate, or place on a shaker) at a constant temperature for several hours to ensure equilibrium is reached.

  • Observe & Quantify:

    • Visually inspect for dissolution.

    • For a quantitative measure, centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analyze: Plot solubility versus pH to determine the optimal pH range for your experiments.

Q4: pH adjustment isn't working well enough, or it's incompatible with my biological assay. What's my next step?

Answer: If pH modification is not a viable option, the next strategy is to alter the properties of the solvent itself by using co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8]

The Causality: The primary mechanism of co-solvency is the reduction of the solvent's dielectric constant. Water's high polarity creates a strong "squeezing out" effect on non-polar molecules. By adding a less polar organic solvent (like DMSO or ethanol), you disrupt water's hydrogen bonding network and create a more favorable environment for your lipophilic compound to dissolve.[]

Q5: Which co-solvent should I use, and how do I properly prepare a stock solution?

Answer: The choice of co-solvent is critical and often depends on the specific requirements of your downstream application, particularly its tolerance for organic solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro screening due to its exceptional solubilizing power for a wide range of compounds.[9][10]

Table 1: Common Co-solvents for Research Applications

Co-solventTypical Starting Concentration for StockMax Concentration in in vitro AssaysNotes
DMSO 10-100 mM< 0.5% (v/v)[10]Excellent solubilizing power. Can be toxic to cells at higher concentrations. A vehicle control is mandatory.[9][10]
Ethanol 10-50 mM< 1% (v/v)Good for moderately non-polar compounds. Less toxic than DMSO but also a weaker solvent.[11]
PEG 400 10-50 mM< 2% (v/v)A polymer, good for increasing viscosity and can be used in some in vivo formulations.[]
Propylene Glycol 10-50 mM< 1% (v/v)Common in pharmaceutical formulations.[8]

Experimental Protocol: Preparing a High-Concentration Co-solvent Stock

  • Weigh Compound: Accurately weigh out a desired amount of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide.

  • Add Co-solvent: Add a small volume of your chosen co-solvent (e.g., DMSO) to the solid compound.

  • Facilitate Dissolution: Vortex vigorously. If necessary, gently warm the vial (to ~37°C) and/or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Bring to Final Volume: Once dissolved, add more co-solvent to reach the final target concentration (e.g., 10 mM).

  • Storage: Store the stock solution as recommended for the compound's stability, typically at -20°C or -80°C, protected from light and moisture.

Q6: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How do I solve this?

Answer: This is a very common and expected phenomenon known as "precipitation upon dilution." When the high-concentration DMSO stock is added to the aqueous buffer, the percentage of the organic co-solvent is drastically reduced. The solvent environment rapidly reverts to being highly polar (mostly water), and your lipophilic compound can no longer stay in solution.

To prevent this, you need to introduce formulation excipients that can stabilize the compound in the aqueous phase. The two most common and effective classes of excipients for this purpose are surfactants and cyclodextrins .[12]

Q7: How do surfactants work, and which one should I try?

Answer: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles .[13][14][15]

The Causality: These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound, N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide, can partition into the hydrophobic core, effectively being shielded from the aqueous environment. The hydrophilic shell of the micelle then allows this entire structure to remain stably dispersed in water, creating a clear solution.[13][16] For biological assays, non-ionic surfactants are generally preferred due to their lower toxicity.[16]

Experimental Protocol: Using Surfactants to Prevent Precipitation

  • Select a Surfactant: Start with Tween® 80 (Polysorbate 80) or Solutol® HS-15, as they are commonly used and effective.[12]

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous assay buffer and add the surfactant to it before adding your compound stock. A good starting concentration is 0.1% to 1% (w/v). Ensure the surfactant is fully dissolved.

  • Add Compound Stock: While vortexing the surfactant-containing buffer, slowly add your high-concentration DMSO stock solution drop-by-drop. This "kinetic trapping" method allows the micelles to form around the compound molecules as the DMSO is diluted, preventing aggregation and precipitation.

  • Observe: The resulting solution should remain clear.

Q8: What are cyclodextrins, and how can they improve my compound's solubility?

Answer: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone or torus. They are produced from starch via enzymatic conversion.[17] The most commonly used in pharmaceuticals are derivatives of β-cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), due to its high water solubility and low toxicity.[18][19]

The Causality: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[19][20][21] Your poorly soluble compound can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[18][20] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent water solubility of the guest molecule.[18][21]

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 2% to 40% (w/v), depending on the required solubility enhancement.

  • Add Compound: Add the solid N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide powder directly to the cyclodextrin solution.

  • Equilibrate: Agitate the mixture (shake or sonicate) for several hours, or even overnight, at a constant temperature to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge or filter the solution to remove any remaining undissolved compound. The clear supernatant contains your solubilized compound.

Systematic Troubleshooting Workflow

When faced with a difficult solubility challenge, a systematic approach is more effective than random testing. The following workflow diagram outlines a logical progression of steps to identify a suitable formulation for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer ph_screen Q3: Perform pH Solubility Screen (e.g., pH 2-8) start->ph_screen ph_ok Is solubility sufficient and pH compatible with assay? ph_screen->ph_ok cosolvent Q5: Prepare High-Concentration Stock in Co-solvent (e.g., DMSO) ph_ok->cosolvent No end_ph Success: Use pH-Adjusted Buffer (Proceed with pH-matched control) ph_ok->end_ph Yes dilution_test Dilute stock into aqueous buffer cosolvent->dilution_test precipitates Does it precipitate? dilution_test->precipitates surfactant_cd Q7/Q8: Add Stabilizer to Buffer (Surfactant or Cyclodextrin) precipitates->surfactant_cd Yes success Success: Soluble Formulation Achieved (Proceed with vehicle controls) precipitates->success No final_test Re-test dilution of co-solvent stock into stabilized buffer surfactant_cd->final_test final_test->success

Caption: A step-by-step decision workflow for troubleshooting solubility issues.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies.
  • Popa, G., Uțoiu, E., Velescu, B., Arsene, A. L., Dinu-Pîrvu, C. E., & Gîrd, C. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(13), 1779. [Link]

  • CD Formulation. (n.d.). Cyclodextrins. CD Formulation. [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4141-4164. [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Wikipedia. [Link]

  • Di Donato, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3045. [Link]

  • Kumar, S., & Singh, R. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Siddiqui, A., et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery.
  • PH adjustment: Significance and symbolism. (2026). ScienceDirect.
  • CD Formulation. (n.d.). Solubilizer Excipients. CD Formulation. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research Education and Medical Sciences. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. IJPREMS. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Soluplus as a solubilizing excipient for poorly water-soluble drugs: Recent advances in formulation strategies and pharmaceutical product fe
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. [Link]

  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]

  • Asgharian, R., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • PubChem. (n.d.). N-methyl-1H-imidazole-1-carboxamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1h-Imidazole-1-carboxamide. PubChem. [Link]

  • N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (WImC), CAS: 862873-06-1. (n.d.). BOC Sciences.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.
  • N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). (n.d.). PubChemLite. [Link]

  • IMIDAZOLE. (n.d.). Loba Chemie. [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. (n.d.). The Royal Society of Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • Rezaei-Sameti, M. (2007). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 19(7), 5727. [Link]

  • Electronic supporting information for “The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidiniu. (n.d.). The Royal Society of Chemistry.

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Validation & Comparative

Mass spectrometry fragmentation patterns of benzimidazole carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

Benzimidazole carboxamides represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for PARP inhibitors (e.g., veliparib), anthelmintics, and novel antiviral agents. However, their structural elucidation remains a bottleneck due to the high isomeric potential (e.g., 2-carboxamide vs. 5-carboxamide regioisomers) and complex fragmentation kinetics.

This guide moves beyond basic spectral matching. It objectively compares the fragmentation efficiency and diagnostic ion stability of benzimidazole carboxamides against standard benzimidazole cores. By synthesizing collision-induced dissociation (CID) dynamics with electronic structure theory, we provide a self-validating framework for distinguishing regioisomers and identifying metabolites in complex matrices.

Mechanistic Fragmentation: The "Why" Behind the Peaks

To accurately interpret mass spectra, one must understand the causality of bond cleavages. Benzimidazole carboxamides do not fragment randomly; they follow charge-directed pathways governed by the stability of the resulting product ions.

The Primary Divergence: Amide Bond Cleavage

The carboxamide group (


) introduces a competitive fragmentation channel compared to the robust benzimidazole core.
  • Pathway A: Acylium Ion Formation (Neutral Loss of

    
    ) 
    
    • Mechanism: Protonation typically occurs on the amide oxygen or the imidazole

      
      . A 1,3-proton transfer facilitates the elimination of ammonia (
      
      
      
      , 17 Da).
    • Diagnostic Utility: This pathway is dominant in 2-carboxamides due to the proximity of the imidazole nitrogen, which can stabilize the transition state via hydrogen bonding (Ortho-effect).

    • Resulting Ion:

      
       (Acylium cation).
      
  • Pathway B: Carbonyl Elimination (Neutral Loss of CO)

    • Mechanism: Following the formation of the acylium ion, a secondary loss of carbon monoxide (28 Da) occurs, often resulting in a radical cation or a ring-contracted species.

    • Resulting Ion:

      
      .
      
The Core Unzipping: Imidazole Ring Fission

Unlike simple amides, the benzimidazole moiety undergoes a characteristic "unzipping":[1]

  • RDA-like Cleavage: Retro-Diels-Alder reactions are rare in stable aromatics but observed in high-energy CID.

  • HCN Elimination: The hallmark of benzimidazole fragmentation is the sequential loss of Hydrogen Cyanide (HCN, 27 Da).

    • Step 1: Opening of the imidazole ring.

    • Step 2: Ejection of HCN to form a phenyl-cation derivative.

Comparative Analysis: 2-Carboxamide vs. 5-Carboxamide

This distinction is critical for impurity profiling.

FeatureBenzimidazole-2 -carboxamideBenzimidazole-5 -carboxamide
Base Peak (CID) Often

(Acylium) due to N-stabilization.
Often

or intact core due to resonance stability.
HCN Loss Suppressed; the amide group acts as a proton sink.Prominent; the imidazole ring is less electronically perturbed.
Key Diagnostic Strong m/z 146 (if R=H)

m/z 118 transition.
Slower fragmentation; requires higher Collision Energy (CE).

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic Benzimidazole-2-carboxamide, highlighting the critical branching points between amide loss and ring opening.

BenzimidazoleFragmentation Precursor Precursor Ion [M+H]+ (m/z 162) Acylium Acylium Ion [M+H - NH3]+ (m/z 145) Precursor->Acylium Loss of NH3 (17 Da) (Charge Remote) Benzimidazole Benzimidazole Cation [M+H - CONH2]+ (m/z 118) Precursor->Benzimidazole Loss of CONH2 (44 Da) (Inductive Cleavage) Acylium->Benzimidazole Loss of CO (28 Da) RingOpen Ring Opening (Intermediate) Benzimidazole->RingOpen RDA / Ring Scission PhenylCation Phenyl Cation Species (m/z 91/90) RingOpen->PhenylCation Loss of HCN (27 Da)

Figure 1: Competing fragmentation pathways for Benzimidazole-2-carboxamide. The red path indicates the characteristic "Benzimidazole Unzipping" (HCN loss), while the blue path represents the amide-specific loss.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To replicate these results or validate a new derivative, follow this "Self-Validating" protocol. The inclusion of a "Ramp-CE" step ensures that both labile amide bonds and the stable aromatic core are characterized in a single injection.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of analyte in DMSO (1 mL).

  • Working Standard: Dilute to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes

      
       formation, essential for ESI positive mode.
      
LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Ion Source: ESI Positive Mode.[2][3]

  • Spray Voltage: 3.5 kV (Ensure stable Taylor cone).

  • Collision Energy (CE): Stepped/Ramp CE (e.g., 15, 30, 45 eV).

    • Validation Check: At 15 eV, the molecular ion

      
       must be >80% abundance. At 45 eV, the core fragment (m/z 118) must be visible. If not, check source gas temperature (too high = thermal degradation).
      
Data Acquisition Logic

Workflow Sample Sample Injection (500 ng/mL) FullScan Full Scan MS1 (m/z 50-500) Sample->FullScan Filter Data Dependent Selection (Top 3) FullScan->Filter Frag Stepped CE (15/30/45 eV) Filter->Frag Analysis Spectral Matching & Neutral Loss ID Frag->Analysis Analysis->Sample Feedback Loop: Adjust Dilution if Saturation

Figure 2: Logical workflow for acquiring comprehensive fragmentation data using Stepped Collision Energy.

Comparative Data: Diagnostic Ions

The following table summarizes the key diagnostic ions that distinguish benzimidazole carboxamides from related impurities or metabolites.

Precursor TypeCharacteristic Ion (m/z)Neutral Loss (Da)Structural Inference
Benzimidazole-2-carboxamide 145.0 17 (

)
Acylium formation. Highly diagnostic of primary amides at the 2-position.
Benzimidazole-2-carboxamide 118.0 44 (

)
Core Scission. Indicates loss of the entire amide side chain.
N-Alkyl Benzimidazole 132.0 28 (

)
McLafferty. Diagnostic of N-alkyl chains (e.g., N-ethyl).
Generic Benzimidazole 91.0 / 64.0 27 (

)
Ring Destruction. High-energy fragments confirming the benzimidazole skeleton.

Data Interpretation Note: If you observe a strong peak at m/z 316 in a piperazine-linked derivative, this is a known diagnostic fragment for sulfonylpiperazine analogs (sildenafil-like), formed by the cleavage of the sulfonyl bond [1].

References

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Source: NIH / PMC [Link] Relevance: Identifies novel fragmentation patterns (m/z 316) for complex benzimidazole derivatives.

  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Source: PubMed [Link] Relevance: Establishes the "mass shift" hypothesis for metabolite ID and core fragmentation behavior.

  • Structural identification of compounds containing tertiary amine side chains using ESI-MS3. Source: ResearchGate [Link] Relevance: Details the sequential loss of HCN groups characteristic of the benzimidazole core.

  • Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Source: PubMed [Link] Relevance: Provides validated limits of detection and matrix effect considerations for benzimidazoles.

  • Electrospray Ionization (ESI) Fragmentations... of Three Diverse Lactams. Source: NIH / PMC [Link] Relevance: Explains the mechanism of amide/lactam fragmentation (loss of NH3/CO) relevant to the carboxamide moiety.

Sources

Reference Standards for Benzimidazole-Based Pharmaceutical Intermediates: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzimidazole Scaffold in Pharma

The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core for proton pump inhibitors (Omeprazole, Lansoprazole), antihypertensives (Telmisartan, Candesartan), and anthelmintics (Albendazole).[1][2]

In the development of these therapeutics, the quality of Reference Standards (RS) for intermediates—such as o-phenylenediamine, 2-mercaptobenzimidazole, or specific chloromethyl derivatives—is the single greatest variable affecting analytical accuracy.[1]

This guide moves beyond simple catalog listings to objectively compare Primary Pharmacopeial Standards against Secondary Analytical Standards and Reagent Grade materials . It provides a self-validating workflow for qualifying in-house standards, ensuring your HPLC assays and impurity profiling remain robust against regulatory scrutiny (ICH Q7/Q3A).[1]

Classification & Comparative Analysis of Reference Standards

In pharmaceutical analysis, "purity" is not a single number; it is a function of the method's selectivity and the standard's traceability. Below is a comparative analysis of the three tiers of standards available for benzimidazole intermediates.

Table 1: Comparative Performance Matrix of Standard Grades
FeaturePrimary Standard (USP/EP/BP) Secondary Certified Standard (CRM) Reagent/Research Grade
Intended Use Official release testing, dispute resolution, calibration of secondary standards.[1]Routine QC release, stability studies, method validation.[1][3]Early-stage synthesis, structural elucidation (NMR/MS).[1]
Assay Assignment 100.0% (by definition) or Mass Balance derived.99.x% (Qualified against Primary).>98% (Area normalization only).
Traceability Metrological traceability to SI units (via NIST/BIPM).Traceable to Primary Standard (CoA must state Lot #).Internal lot only; no external traceability.
Uncertainty Negligible (accepted as absolute).Defined (e.g., ± 0.5%).Undefined / High.
Impurity Profile Fully characterized (organic, inorganic, solvent).[1]Quantified organic impurities; solvents often estimated.Unknown; often contains isomers (e.g., 4- vs 5-substituted).[1]
Cost Factor

$ (High)

(Moderate)
$ (Low)
Critical Technical Insight: The "Isomer Trap"

Benzimidazoles with substituents at the 4- or 5-position often exist as tautomers in solution but can be isolated as distinct regioisomers during synthesis.

  • Risk: Reagent grade standards often contain undefined ratios of 4- and 5-isomers (e.g., 5-methoxy-2-mercaptobenzimidazole).[1]

  • Impact: Using a mixed-isomer reagent as a standard for a single-isomer drug intermediate will split your HPLC peak, causing integration errors and assay failure.[1] Always use NMR-validated Secondary Standards for regio-specific intermediates.

Experimental Protocol: Qualification of a Secondary Reference Standard

Objective: To qualify a commercial batch of 2-Mercaptobenzimidazole (2-MBI) as a Secondary Reference Standard against a USP Primary Standard.

Prerequisites:

  • Primary Standard: USP 2-Mercaptobenzimidazole RS.[1]

  • Candidate Material: High-purity commercial batch (>99.5% by HPLC area).

Workflow Diagram: The Qualification Loop

The following diagram illustrates the self-validating logic required for establishing a secondary standard.

QualificationWorkflow Start Candidate Material (Commercial Batch) ID_Check 1. Structural Identity (IR, 1H-NMR, MS) Start->ID_Check Purity_Check 2. Chromatographic Purity (HPLC-UV @ 254nm) ID_Check->Purity_Check Pass Impurity_ID Impurity Profiling (Rel. Substances > 0.05%) Purity_Check->Impurity_ID Peaks Detected Water_Solvent 3. Volatiles Analysis (KF Titration + GC-HS) Purity_Check->Water_Solvent Impurity_ID->Water_Solvent Mass_Balance 4. Mass Balance Calculation Assay % = (100 - Imp - H2O - Solv) Water_Solvent->Mass_Balance Direct_Comparison 5. Cross-Validation vs. USP Primary Std (n=6) Mass_Balance->Direct_Comparison Release Release as Secondary Std (Valid for 12 Months) Direct_Comparison->Release Dev < 1.0%

Caption: Figure 1. Self-validating workflow for qualifying a secondary reference standard. Note the dual-path validation: Mass Balance (Step 4) must align with Direct Comparison (Step 5).

Detailed Methodology
Step 1: Structural Confirmation (Identity)[1]
  • Technique: 1H-NMR (DMSO-d6, 400 MHz).

  • Acceptance: Chemical shifts must match the Primary Standard.

  • Key Signal: Look for the broad singlet of the N-H protons (~12.5 ppm). Disappearance or shift indicates salt formation or deprotonation.

Step 2: Chromatographic Purity (HPLC)

Benzimidazoles are basic (pKa ~5.[1]5) and hydrophobic. Standard C18 columns often yield tailing peaks.

  • Column: C18 end-capped (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Orthophosphoric acid (pH 2.5) — Acidic pH suppresses ionization of the imidazole nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 10% B to 80% B over 15 min.

  • Detection: UV at 280 nm (Benzimidazole characteristic absorption).

  • Data Requirement: Integrate all impurities >0.05%.

Step 3: Mass Balance Calculation (The "Gold Standard" Assay)

Do not rely solely on HPLC area %. You must account for "invisible" impurities (water/solvents).



  • Causality: Benzimidazoles are hygroscopic. A "99.9% HPLC area" sample with 2% water content is effectively only 97.9% potent. Ignoring this leads to over-dosing in synthesis or under-reporting in analytical assays.

Stability & Degradation Pathways

Benzimidazole intermediates are susceptible to specific degradation pathways that must be monitored using your Reference Standards.

Mechanism: Oxidation and N-Oxide Formation

In the presence of peroxides or light, the imidazole nitrogen can oxidize to the N-oxide, or the sulfur linker (in mercapto-derivatives) can oxidize to sulfoxides/sulfones.

Degradation Benz Benzimidazole Scaffold N_Oxide N-Oxide Impurity Benz->N_Oxide Oxidation (H2O2/Light) Sulfoxide Sulfoxide (e.g., Omeprazole) Benz->Sulfoxide S-Oxidation Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Further Oxidation

Caption: Figure 2.[1] Common oxidative degradation pathways. Reference standards must be stored under inert gas (Argon) and protected from light to prevent these transitions.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1] Link[1]

  • International Conference on Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.17. Link

  • European Pharmacopoeia (Ph.[3][6][7] Eur.). Chapter 5.12 Reference Standards. Link[1]

  • Saha, P. et al. (2013).[1] "Method development and validation for the analysis of benzimidazole derivatives." Journal of Pharmaceutical Analysis. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

A Guide to Benchmarking Amine Protecting Groups: A Case Study on the Hypothetical N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the intricate assembly of pharmaceuticals and peptides, the judicious selection of protecting groups is paramount. The temporary masking of reactive functional groups, such as amines, is a foundational strategy that dictates the success and efficiency of a synthetic route. While a well-established arsenal of amine protecting groups is at the disposal of the modern chemist, the exploration of novel protecting groups with unique reactivity and orthogonality remains a frontier of interest.

This guide provides a framework for the systematic evaluation and benchmarking of a new or uncommon amine protecting group, using the hypothetical N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide as a central case study. We will outline a series of experiments to characterize its performance and compare it against three of the most ubiquitous carbamate-based protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The Imperative of Amine Protection

Amines are nucleophilic and basic, rendering them susceptible to a wide array of reagents.[1] Protecting an amine mitigates its reactivity, allowing for chemical transformations to be performed on other parts of a molecule without unintended side reactions at the nitrogen atom.[2] An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed in high yield under conditions that do not affect other functional groups.[3]

The concept of orthogonality is crucial when multiple protecting groups are present in a molecule. Orthogonal protecting groups can be removed in any order in the presence of the others, as their cleavage relies on distinct mechanisms.[2][4]

The Established Benchmarks: Boc, Cbz, and Fmoc

The carbamates Boc, Cbz, and Fmoc are pillars of amine protection strategy, each with a distinct profile of stability and cleavage.[1][3]

  • tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][6]

  • Benzyloxycarbonyl (Cbz): Typically installed with benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[7][8]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced via Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is labile to mild basic conditions, commonly a solution of piperidine in DMF.[9][10]

A Hypothetical Candidate: N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

While not a commonly documented protecting group, we can conceptualize the use of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide for amine protection. The core of this proposed protecting group is the N,N-dimethylcarbamoyl moiety. The benzimidazole ring acts as a leaving group during the deprotection step. N-acylimidazoles are known to be moderately reactive electrophiles, which suggests that this group might be labile under certain conditions.[11][12]

The synthesis of the protecting group reagent itself would likely involve the reaction of benzimidazole with dimethylcarbamoyl chloride.[13]

A Proposed Framework for Benchmarking

To objectively evaluate our hypothetical protecting group against the established standards, a series of experiments must be conducted. A model amine, such as benzylamine or a simple amino acid ester, should be used for these studies.

Part 1: Introduction of the Protecting Group

The ease and efficiency of introducing the protecting group are the first critical parameters.

Experimental Protocol: Proposed Introduction of the N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide Group

  • Reagent Synthesis: Synthesize N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide by reacting benzimidazole with N,N-dimethylcarbamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., THF). Purify the reagent by crystallization or chromatography.

  • Protection Reaction: To a solution of the model amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 equivalents).

  • Add a solution of N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up, dry the organic layer, and purify the product by column chromatography.

  • Calculate the isolated yield.

This procedure would be compared to the standard, high-yielding protocols for Boc, Cbz, and Fmoc protection.[8][14][15]

Part 2: Stability Studies

The stability of the protected amine to various reaction conditions is crucial for its utility in multi-step synthesis. The protected model amine should be subjected to the following conditions, and the extent of cleavage should be quantified (e.g., by ¹H NMR or LC-MS).

ConditionReagents and SolventTemperatureTime (h)
Acidic (Strong) 50% TFA in CH₂Cl₂Room Temp.2
Acidic (Mild) 1 M HCl in DioxaneRoom Temp.2
Basic (Strong) 1 M NaOH in MeOH/H₂ORoom Temp.2
Basic (Mild) 20% Piperidine in DMFRoom Temp.1
Reductive (Hydrogenolysis) H₂ (1 atm), 10% Pd/C in MeOHRoom Temp.12
Nucleophilic 2-Mercaptoethanol, K₃PO₄ in DMA75 °C6

The results of these stability tests for our hypothetical protecting group would be compared to the known stability profiles of Boc, Cbz, and Fmoc protected amines.

Part 3: Deprotection Studies

Based on the nature of the N-acylbenzimidazole linkage, hydrolysis under acidic or basic conditions, or nucleophilic cleavage, are plausible deprotection strategies.

Proposed Deprotection Protocols for the N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide Group

  • Acidic Cleavage: Treat the protected amine with varying strengths of acid (e.g., 1 M HCl, TFA) in a suitable solvent and monitor for cleavage.

  • Basic Cleavage: Subject the protected amine to basic conditions (e.g., 1 M NaOH, 20% piperidine in DMF) and observe the reaction progress.

  • Nucleophilic Cleavage: Given that N-acylimidazoles are good acylating agents, cleavage with a potent nucleophile (e.g., hydrazine, hydroxylamine) should be investigated.

The efficiency and cleanliness of these deprotection methods would be compared to the standard, reliable deprotection protocols for Boc, Cbz, and Fmoc.[7][9][16]

Comparative Performance Data of Standard Protecting Groups

The following tables summarize the established performance of Boc, Cbz, and Fmoc protecting groups. The data for N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide is hypothetical and represents the type of data that would be collected in the proposed benchmarking study.

Table 1: Comparison of Amine Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
Boc (Boc)₂OBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, DCM, H₂O)2-12 h>90[14]
Cbz Cbz-ClBase (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)2-20 h~90[8]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM)1-4 h>90[15]
"Bzim-Carb" N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamideBase (e.g., Et₃N), Solvent (e.g., DCM)To be determinedTo be determined

Table 2: Stability of Protected Amines Under Various Conditions

Protecting GroupStrong Acid (TFA)Mild Acid (HCl)Strong Base (NaOH)Mild Base (Piperidine)Hydrogenolysis (H₂/Pd)
Boc Labile[16]Labile[16]StableStableStable
Cbz Stable (can be cleaved with HBr/AcOH)StableStableStableLabile[7]
Fmoc Stable[10]StableLabileLabile[9]Stable
"Bzim-Carb" To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 3: Comparison of Amine Deprotection Reactions

Protecting GroupReagentsConditionsReaction TimeTypical Yield (%)
Boc TFA or HClCH₂Cl₂ or Dioxane, Room Temp.0.5-2 h>95[16]
Cbz H₂, Pd/CMeOH or EtOH, Room Temp.1-16 h>95[7]
Fmoc 20% Piperidine in DMFDMF, Room Temp.0.2-0.5 h>95[9]
"Bzim-Carb" To be determinedTo be determinedTo be determinedTo be determined

Visualizing the Workflows and Mechanisms

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Amine Amine Reaction Reaction Amine->Reaction Protecting Group Reagent, Base, Solvent Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Protected Amine Protected Amine Purification->Protected Amine Protected_Amine Protected Amine Deprotection_Reaction Deprotection_Reaction Protected_Amine->Deprotection_Reaction Cleavage Reagent, Solvent Deprotection_Workup Deprotection_Workup Deprotection_Reaction->Deprotection_Workup Work-up Deprotection_Purification Deprotection_Purification Deprotection_Workup->Deprotection_Purification Purification Deprotected Amine Deprotected Amine Deprotection_Purification->Deprotected Amine

Caption: General workflows for protection and deprotection of amines.

G Boc Boc Acid Labile (TFA, HCl) Cbz Cbz Hydrogenolysis Labile (H₂, Pd/C) Fmoc Fmoc Base Labile (Piperidine) BzimCarb Bzim-Carb Reactivity to be Determined Orthogonality Orthogonality of Amine Protecting Groups

Caption: Orthogonality of common amine protecting groups.

Conclusion

The systematic evaluation of a novel protecting group is a rigorous but necessary process for its adoption by the synthetic chemistry community. This guide has outlined a comprehensive framework for benchmarking a hypothetical protecting group, N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide, against the established standards of Boc, Cbz, and Fmoc. By following the proposed experimental protocols for introduction, stability testing, and cleavage, researchers can generate the critical data needed to assess the utility, scope, and limitations of any new protecting group. This structured approach ensures that new additions to the synthetic chemist's toolbox are thoroughly vetted and their potential for advancing organic synthesis is clearly understood.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24, 3736-3740.
  • BenchChem. (2025, December).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • BenchChem. (2025). protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. BenchChem.
  • BenchChem. (2025, December). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • BenchChem. (2025, December). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.
  • Nowick, J. S. (n.d.).
  • Gommna, A. M. (2017). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO.
  • Hogg, J. L., Phillips, M. K., & Jergens, D. E. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 42(14), 2459–2463.
  • Cherkupally, P., Ravula, M. R., & Adiyala, P. R. (2014).
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • Fields, C. G., & Fields, G. B. (1993). Methods for Removing the Fmoc Group. Peptide Research, 6(3), 115-121.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(8), 989-992.
  • Sigma-Aldrich. (n.d.).
  • Supporting Inform
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection.
  • Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2006). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 35(3), 322-323.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2018, June 7).
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
  • University of California, Irvine. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Queen, A., & McKay, A. F. (1968). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Canadian Journal of Chemistry, 46(14), 2451-2460.
  • Tamura, T., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of Biochemistry, 169(1), 1-8.
  • Tamura, T., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • Song, X., Cai, X., Zhang, X., & Fan, X. (2021). Synthesis of N-acylbenzimidazoles through [4 + 1] annulation of N-arylpivalimidamides with dioxazolones. Organic & Biomolecular Chemistry, 19(37), 8111-8115.
  • Goker, H., Tuncbilek, M., Leoncini, G., & Ertan, R. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Archiv der Pharmazie, 337(2), 93-98.
  • Cennamo, V., D'Acunto, M., Di Mauro, G., & D'Onofrio, F. (2021). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers, 8(12), 2933-2938.
  • Kumar, A., Akula, M., & Kumar, K. (2017). Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes. New Journal of Chemistry, 41(19), 10696-10700.
  • Li, J., Wang, Y., Zhang, Y., & Wang, J. (2022).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride.
  • Queval, P., & Charette, A. B. (2014). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions.
  • Natarajan, V., Schmid, P. C., Reddy, P. V., Zuzarte-Augustin, M. L., & Schmid, H. H. (1984). Hydrolysis of N-acylated glycerophospholipids by phospholipases A2 and D: a method of identification and analysis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 792(2), 195-203.
  • Williams, S. J., & Wolfenden, R. (2004). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 126(38), 11956-11957.
  • Baji, F., & Somsák, L. (2018).

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 74731-28-5 Chemical Class: Benzimidazole / Urea Derivative Physical State: Crystalline Solid (typically)

Executive Summary & Risk Assessment

For Immediate Attention: This compound is a bioactive heterocyclic scaffold.[1] While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties (benzimidazole core + dimethylcarboxamide tail) dictate that it must be handled as a Sensitizing Irritant with potential reproductive toxicity .

As a Senior Application Scientist, I advise applying the Precautionary Principle . Do not treat this merely as a benign salt. The carboxamide functionality can act as an acylating agent, potentially modifying proteins upon contact.

Core Hazard Profile (Derived from Structural Analogs):

  • Inhalation: High risk.[2][3] Fine particulates can penetrate deep lung tissue.

  • Skin Contact: Moderate to High risk.[4] Potential for permeation and sensitization.

  • Eye Contact: High risk.[2][3][4][5][6] Mechanical irritation + chemical reactivity (acylating potential).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "compliance" and ensure "protection" based on the chemical's probable behavior.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double-gloving Strategy Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff)The dimethyl-amide moiety increases lipophilicity, potentially aiding skin permeation. Double gloving provides a breakthrough buffer and allows outer glove removal without skin exposure.
Respiratory N95 (Minimum) / P100 (Recommended) If handling >100mg open powder: PAPR or Fume Hood required.[3][5]Crystalline benzimidazoles often carry static charges, creating "flying dust" during weighing. Standard surgical masks offer zero protection against these micron-scale aerosols.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Avoid standard safety glasses.Powder drift can bypass the gaps in safety glasses. Goggles seal the ocular environment from reactive dusts.
Body Tyvek® Lab Coat or Sleeve Covers Closed-toe, chemical-resistant footwear.Cotton lab coats absorb powders, turning your clothing into a secondary exposure source. Non-woven synthetics (Tyvek) shed particulates.
Operational Protocol: The "Zero-Exposure" Workflow

Handling this compound requires a "closed-loop" mindset to prevent cross-contamination.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "flighty" (clinging to the spatula).

  • The "Transfer" Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the source container only inside the hood.

    • Use a disposable antistatic spatula.

    • Critical Step: Wipe the threads of the source container with a dry Kimwipe before recapping to prevent grinding the chemical into the cap (which creates fine dust upon next opening).

Phase B: Solubilization
  • Solvent Choice: Typically soluble in DMSO or DMF.

  • Exothermic Check: Add solvent slowly. Carboxamides can occasionally exhibit heat of solution.

  • Venting: Do not seal the vessel immediately after solvent addition; allow thermal equilibrium to prevent pressure buildup.

Phase C: Waste Management
  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and wipes in a dedicated "Hazardous Solid Waste" bin (double-bagged).

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents are used).

  • Deactivation: For spill cleanup, use a dilute surfactant solution followed by water. Avoid bleach unless confirmed compatible (risk of chloramine formation with amides).

Visualized Workflows
Diagram 1: Risk Assessment & PPE Selection Logic

This decision tree illustrates the mental model for selecting safety gear based on the operation being performed.

RiskAssessment Chemical N,N-Dimethyl-1H- benzo[d]imidazole-1-carboxamide State Physical State: Fine Crystalline Powder Chemical->State Task Task Definition State->Task Risk_Inhale Risk: Inhalation (Aerosolization) Task->Risk_Inhale Weighing/Transfer Risk_Contact Risk: Dermal (Permeation) Task->Risk_Contact Solubilization PPE_Resp PPE: Fume Hood + N95/P100 Mask Risk_Inhale->PPE_Resp PPE_Skin PPE: Double Nitrile Gloves + Tyvek Sleeves Risk_Contact->PPE_Skin

Caption: Logic flow connecting physical state and task type to mandatory PPE selection.

Diagram 2: Safe Handling Lifecycle

A step-by-step loop ensuring containment from storage to disposal.

HandlingLifecycle cluster_emergency Emergency Loop Storage 1. Storage (Cool, Dry, Dark) Check 2. Pre-Op Check (Fume Hood Airflow >100 fpm) Storage->Check Weigh 3. Weighing (Anti-static tools, Balance Enclosure) Check->Weigh Solubilize 4. Solubilization (Add solvent slowly, vent pressure) Weigh->Solubilize Spill Spill Event Weigh->Spill Accident Waste 5. Disposal (Double-bag solids, Incinerate liquids) Solubilize->Waste Solubilize->Spill Contain Containment (Damp paper towel cover) Spill->Contain Clean Decon (Soap/Water -> Alcohol) Contain->Clean Clean->Waste

Caption: Operational lifecycle including the emergency response branch for accidental spills.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[5] Do not rub. The crystals can cause corneal abrasion.

  • Skin Contact: Wash with soap and water.[2][3][4][6][7] Do not use alcohol immediately, as it may enhance transdermal absorption of the remaining compound.

  • Spills:

    • Do not sweep dry. This generates dust.

    • Cover the spill with a paper towel dampened with water or a surfactant.

    • Scoop the damp towel and material into a waste bag.

    • Wipe the area 3x with soap and water.

References
  • PubChem. (n.d.). 1H-Imidazole-1-carboxamide, N,N-dimethyl- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[8] United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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